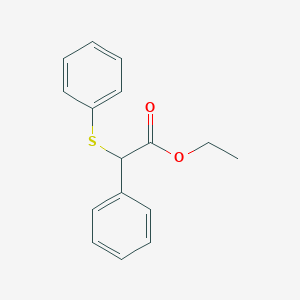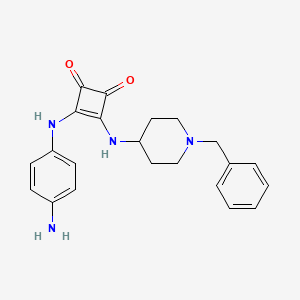![molecular formula C12H13IO5 B15073847 (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is an organic compound with a complex structure that includes a hydroxy group, an iodophenyl group, and a butanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid typically involves multiple steps, starting from readily available precursors. One common approach is the iodination of a phenyl ethyl compound, followed by the introduction of the butanedioic acid moiety through a series of reactions including esterification, hydrolysis, and reduction. The reaction conditions often require the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.
化学反応の分析
Types of Reactions
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the iodophenyl group may result in a phenyl-substituted butanedioic acid.
科学的研究の応用
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their activity. The iodophenyl group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity and alteration of cellular processes.
類似化合物との比較
Similar Compounds
- (2S)-2-hydroxy-2-[2-(4-bromophenyl)ethyl]butanedioic acid
- (2S)-2-hydroxy-2-[2-(4-chlorophenyl)ethyl]butanedioic acid
- (2S)-2-hydroxy-2-[2-(4-fluorophenyl)ethyl]butanedioic acid
Uniqueness
Compared to its analogs, (2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct interactions with molecular targets, making this compound particularly interesting for research and development.
特性
分子式 |
C12H13IO5 |
|---|---|
分子量 |
364.13 g/mol |
IUPAC名 |
(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid |
InChI |
InChI=1S/C12H13IO5/c13-9-3-1-8(2-4-9)5-6-12(18,11(16)17)7-10(14)15/h1-4,18H,5-7H2,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChIキー |
OXORLYRMTHWAKO-LBPRGKRZSA-N |
異性体SMILES |
C1=CC(=CC=C1CC[C@](CC(=O)O)(C(=O)O)O)I |
正規SMILES |
C1=CC(=CC=C1CCC(CC(=O)O)(C(=O)O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





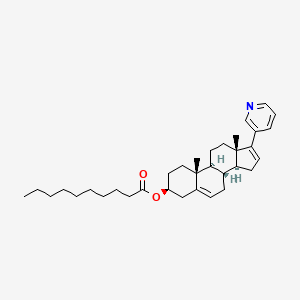
![(1R,2S,5S)-3-[2-(4-methoxyphenoxy)acetyl]-6,6-dimethyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B15073793.png)
![3,5a,9-trimethyl-3a,4,5,7,8,9b-hexahydro-3H-benzo[g][1]benzofuran-2,6-dione](/img/structure/B15073795.png)
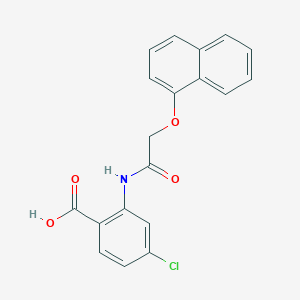
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
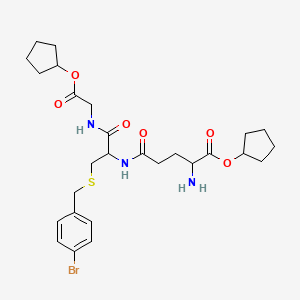
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
